molecular formula C22H27N3O4 B14139031 Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate CAS No. 700797-69-9

Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B14139031
CAS No.: 700797-69-9
M. Wt: 397.5 g/mol
InChI Key: JJHYWLDTRVMDDX-UHFFFAOYSA-N
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Description

Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction. The compound acts as an antagonist, blocking the action of endogenous catecholamines such as noradrenaline and epinephrine, thereby reducing blood pressure and alleviating symptoms of related conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is unique due to its specific structural features, such as the methoxyphenyl group and the benzoate ester, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. These features may enhance its binding affinity and selectivity for alpha1-adrenergic receptors compared to other similar compounds .

Properties

CAS No.

700797-69-9

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylcarbamoyl]benzoate

InChI

InChI=1S/C22H27N3O4/c1-28-20-6-4-3-5-19(20)25-15-13-24(14-16-25)12-11-23-21(26)17-7-9-18(10-8-17)22(27)29-2/h3-10H,11-16H2,1-2H3,(H,23,26)

InChI Key

JJHYWLDTRVMDDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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